Ethyl 4-methyl-2-(3-methylbenzofuran-2-carboxamido)thiazole-5-carboxylate
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Overview
Description
Ethyl 4-methyl-2-(3-methylbenzofuran-2-carboxamido)thiazole-5-carboxylate is a synthetic organic compound that belongs to the class of thiazole derivatives This compound is characterized by the presence of a thiazole ring, a benzofuran moiety, and an ethyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-methyl-2-(3-methylbenzofuran-2-carboxamido)thiazole-5-carboxylate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by the reaction of α-haloketones with thiourea under basic conditions. For example, ethyl 2-bromo-4-methylthiazole-5-carboxylate can be prepared by reacting ethyl 2-bromoacetate with thiourea in the presence of a base such as potassium carbonate.
Coupling with Benzofuran Moiety: The benzofuran moiety can be introduced by coupling the thiazole derivative with 3-methylbenzofuran-2-carboxylic acid using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst such as sulfuric acid to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-methyl-2-(3-methylbenzofuran-2-carboxamido)thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups within the molecule.
Substitution: The thiazole ring and benzofuran moiety can undergo electrophilic and nucleophilic substitution reactions, respectively. Common reagents for these reactions include halogens, alkyl halides, and nucleophiles such as amines and thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst or base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Ethyl 4-methyl-2-(3-methylbenzofuran-2-carboxamido)thiazole-5-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its diverse biological activities. Thiazole derivatives are known for their antimicrobial, antifungal, antiviral, and anticancer properties.
Biological Studies: Researchers investigate the compound’s effects on various biological systems, including its interactions with enzymes, receptors, and cellular pathways.
Chemical Biology: The compound is used as a tool to study the structure-activity relationships of thiazole derivatives and to develop new chemical probes for biological research.
Industrial Applications: The compound’s unique chemical properties make it suitable for use in the development of new materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of ethyl 4-methyl-2-(3-methylbenzofuran-2-carboxamido)thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The thiazole ring and benzofuran moiety can bind to enzymes and receptors, modulating their activity. For example, the compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites, leading to changes in cellular processes. Additionally, the compound’s ability to undergo various chemical reactions allows it to interact with multiple targets, making it a versatile tool for studying biological systems.
Comparison with Similar Compounds
Ethyl 4-methyl-2-(3-methylbenzofuran-2-carboxamido)thiazole-5-carboxylate can be compared with other similar compounds, such as:
Ethyl 2-(benzofuran-2-carboxamido)thiazole-5-carboxylate: Lacks the methyl group on the benzofuran moiety, which may affect its biological activity and chemical reactivity.
Mthis compound: Contains a methyl ester group instead of an ethyl ester group, which may influence its solubility and pharmacokinetic properties.
Ethyl 4-methyl-2-(benzofuran-2-carboxamido)thiazole-5-carboxylate: Lacks the methyl group on the thiazole ring, potentially altering its interaction with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
ethyl 4-methyl-2-[(3-methyl-1-benzofuran-2-carbonyl)amino]-1,3-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4S/c1-4-22-16(21)14-10(3)18-17(24-14)19-15(20)13-9(2)11-7-5-6-8-12(11)23-13/h5-8H,4H2,1-3H3,(H,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVDUAIZKZIOCEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N=C(S1)NC(=O)C2=C(C3=CC=CC=C3O2)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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